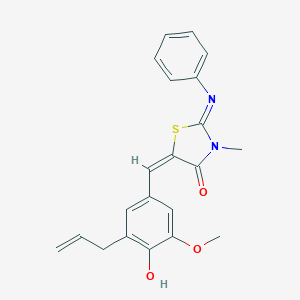
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that allows it to bind to amyloid fibrils, which are associated with a variety of diseases, including Alzheimer's, Parkinson's, and Huntington's. Thioflavin T is a valuable tool for studying these diseases and developing new treatments.
Mecanismo De Acción
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T binds to amyloid fibrils through a hydrophobic interaction with the beta-sheet structure of the fibrils. This binding causes a shift in the dye's fluorescence spectrum, resulting in an increase in fluorescence intensity. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is highly specific for amyloid fibrils and does not bind to other proteins or cellular components.
Biochemical and Physiological Effects
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in vitro and in vivo experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has several advantages for lab experiments. It is a highly specific dye that can detect and quantify amyloid fibrils in a variety of samples. It is also easy to use and relatively inexpensive. However, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T has some limitations. It is not a quantitative assay and cannot distinguish between different types of amyloid fibrils. Additionally, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can interfere with other assays that use fluorescence, such as flow cytometry.
Direcciones Futuras
There are several future directions for 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T research. One area of interest is the development of new dyes that can detect and quantify amyloid fibrils with greater specificity and sensitivity. Another area of interest is the use of 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T in the development of new treatments for amyloid-related diseases. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be used to screen potential drug candidates that target amyloid fibrils. Finally, 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be used in the development of new diagnostic tools for amyloid-related diseases.
Métodos De Síntesis
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ammonium acetate and acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is widely used in scientific research to study the aggregation of amyloid fibrils. It is a valuable tool for detecting and quantifying amyloid fibrils in vitro and in vivo. 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one T is used in a variety of applications, including fluorescence microscopy, flow cytometry, and spectroscopy.
Propiedades
Nombre del producto |
5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C21H20N2O3S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O3S/c1-4-8-15-11-14(12-17(26-3)19(15)24)13-18-20(25)23(2)21(27-18)22-16-9-6-5-7-10-16/h4-7,9-13,24H,1,8H2,2-3H3/b18-13+,22-21? |
Clave InChI |
FHMHAKHMSNXNKW-CTNAHEIOSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![5-[4-(Allyloxy)-3-iodo-5-methoxybenzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298523.png)
![5-(4-Hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298525.png)
![5-[4-(Diethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298526.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298527.png)
![5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298528.png)